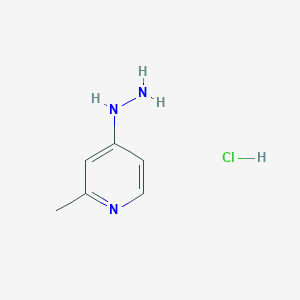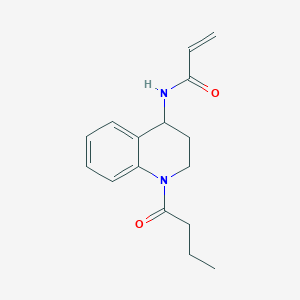![molecular formula C25H22FN3OS B2495294 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-75-5](/img/structure/B2495294.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" is a synthetic organic compound. Given its complex structure, it falls into the class of benzimidazole derivatives. These compounds often play significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" typically involves multi-step organic reactions.
Formation of the Benzimidazole Core: : Start with the condensation of 2-fluorobenzylamine with a suitable aldehyde, followed by cyclization to form the benzimidazole ring.
Pyrrolidin-2-one Integration: : Subsequent reactions introduce the pyrrolidin-2-one moiety through nucleophilic substitution or acylation.
Final Coupling: : The final step involves coupling with 3-(methylthio)phenyl derivatives under controlled conditions, usually involving catalysts and specific solvents.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors for improved efficiency and yield. The process involves:
Optimized Reaction Conditions: : High-pressure reactors for better control over reaction kinetics.
Catalytic Systems: : Use of metal catalysts to enhance reaction rates.
Purification Processes: : Advanced purification techniques like chromatography or crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur-containing methylthio group.
Reduction: : Reduction reactions may occur at the benzimidazole ring or pyrrolidin-2-one moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Reagents like halogens, alkylating agents, or organometallic compounds.
Major Products
The primary products of these reactions often retain the core structure of the compound, with modifications occurring at the substituent sites (e.g., oxidation of the methylthio group to sulfone).
科学的研究の応用
Chemistry
Catalysts: : Due to its complex structure, it can act as a ligand in catalytic reactions.
Materials Science: : Used in developing new materials with unique properties.
Biology
Pharmacology: : Potential therapeutic applications due to its interaction with biological targets.
Biochemical Probes: : Employed in the study of enzyme mechanisms and cellular processes.
Medicine
Drug Development: : Investigated for potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.
作用機序
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, modifying their function. For example, it might bind to enzyme active sites, inhibiting their catalytic activity or altering cellular signaling pathways. This can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
類似化合物との比較
Unique Features
Functional Groups: : The presence of 2-fluorobenzyl and 3-(methylthio)phenyl groups sets it apart.
Structural Complexity: : The combination of benzimidazole and pyrrolidin-2-one in one molecule is rare.
Similar Compounds
Benzimidazole Derivatives: : Other benzimidazole-based compounds used in medicine.
Fluorobenzyl Compounds: : Similar structures with fluorobenzyl groups, but lacking the pyrrolidin-2-one moiety.
Pyrrolidin-2-one Derivatives: : Compounds with the pyrrolidin-2-one structure but different aromatic substitutions.
Each of these comparisons highlights the distinct chemical and biological properties that make "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" a unique and valuable compound in scientific research.
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRXORVSARAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2495229.png)




